molecular formula C22H27NO5 B11308086 7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11308086
M. Wt: 385.5 g/mol
InChI Key: DOXLFTXIBWNBEV-UHFFFAOYSA-N
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Description

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-hydroxy-2-quinolone derivatives with decahydroisoquinoline intermediates under controlled conditions. The reaction typically requires the use of catalysts such as triethylamine and solvents like diphenyl ether to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also encouraged to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functionalities allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, such as cell signaling and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of a chromen-2-one core with a decahydroisoquinoline moiety.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C22H27NO5/c1-14-17-6-5-16(24)12-19(17)28-21(26)18(14)7-8-20(25)23-11-10-22(27)9-3-2-4-15(22)13-23/h5-6,12,15,24,27H,2-4,7-11,13H2,1H3

InChI Key

DOXLFTXIBWNBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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